molecular formula C8H16N2O3S B2934002 N-[2-oxo-2-(piperidin-1-yl)ethyl]methanesulfonamide CAS No. 1147736-15-9

N-[2-oxo-2-(piperidin-1-yl)ethyl]methanesulfonamide

Cat. No.: B2934002
CAS No.: 1147736-15-9
M. Wt: 220.29
InChI Key: QMZVMWNOHOHQLH-UHFFFAOYSA-N
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Description

N-[2-oxo-2-(piperidin-1-yl)ethyl]methanesulfonamide is a chemical compound with the molecular formula C8H16N2O3S and a molecular weight of 220.29 g/mol It is characterized by the presence of a piperidine ring, a sulfonamide group, and a ketone functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-oxo-2-(piperidin-1-yl)ethyl]methanesulfonamide typically involves the reaction of piperidine with a suitable sulfonylating agent, followed by the introduction of the ketone group. One common method involves the reaction of piperidine with methanesulfonyl chloride in the presence of a base such as triethylamine to form the intermediate methanesulfonamide. This intermediate is then reacted with an appropriate ketone precursor under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions, purification steps, and quality control measures to ensure the consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-[2-oxo-2-(piperidin-1-yl)ethyl]methanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[2-oxo-2-(piperidin-1-yl)ethyl]methanesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-oxo-2-(piperidin-1-yl)ethyl]methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator of these targets, affecting various biochemical pathways. The exact mechanism can vary depending on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

    N-[2-oxo-2-(piperidin-1-yl)ethyl]methanesulfonamide: Characterized by the presence of a piperidine ring and a sulfonamide group.

    N-[2-oxo-2-(morpholin-4-yl)ethyl]methanesulfonamide: Similar structure but with a morpholine ring instead of a piperidine ring.

    N-[2-oxo-2-(pyrrolidin-1-yl)ethyl]methanesulfonamide: Similar structure but with a pyrrolidine ring instead of a piperidine ring.

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

N-(2-oxo-2-piperidin-1-ylethyl)methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O3S/c1-14(12,13)9-7-8(11)10-5-3-2-4-6-10/h9H,2-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMZVMWNOHOHQLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NCC(=O)N1CCCCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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